molecular formula C15H17F3N2O B6051716 1-[4-[3-(Trifluoromethyl)phenoxy]but-2-ynyl]piperazine

1-[4-[3-(Trifluoromethyl)phenoxy]but-2-ynyl]piperazine

Cat. No.: B6051716
M. Wt: 298.30 g/mol
InChI Key: JYAXMQHLBXJATL-UHFFFAOYSA-N
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Description

1-[4-[3-(Trifluoromethyl)phenoxy]but-2-ynyl]piperazine is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy moiety, which is further linked to a but-2-ynyl chain and a piperazine ring

Preparation Methods

The synthesis of 1-[4-[3-(Trifluoromethyl)phenoxy]but-2-ynyl]piperazine typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of 3-(trifluoromethyl)phenol, which is then reacted with an appropriate halogenated but-2-yne to form the phenoxy intermediate.

    Coupling with Piperazine: The phenoxy intermediate is then coupled with piperazine under suitable conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-[4-[3-(Trifluoromethyl)phenoxy]but-2-ynyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM), as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-[3-(Trifluoromethyl)phenoxy]but-2-ynyl]piperazine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound is used in the development of agrochemicals and other industrial products, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-[3-(Trifluoromethyl)phenoxy]but-2-ynyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds with amino acid residues in the active sites of enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

1-[4-[3-(Trifluoromethyl)phenoxy]but-2-ynyl]piperazine can be compared with other similar compounds, such as:

    1-[4-[3-(Trifluoromethyl)phenoxy]but-2-ynyl]morpholine: This compound has a morpholine ring instead of a piperazine ring, which may alter its biological activity and chemical reactivity.

    1-[4-[3-(Trifluoromethyl)phenoxy]but-2-ynyl]pyrrolidine: The presence of a pyrrolidine ring in place of the piperazine ring can lead to differences in the compound’s pharmacokinetic properties and target specificity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O/c16-15(17,18)13-4-3-5-14(12-13)21-11-2-1-8-20-9-6-19-7-10-20/h3-5,12,19H,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAXMQHLBXJATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC#CCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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